Cas no 2228209-84-3 (1-(4-bromofuran-2-yl)propan-2-ol)

1-(4-Bromofuran-2-yl)propan-2-ol is a brominated furan derivative with a propan-2-ol functional group, offering versatility as an intermediate in organic synthesis. Its furan ring and bromine substituent provide a reactive site for further functionalization, making it valuable in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The hydroxyl group enhances its utility in coupling reactions and derivatization. The compound's well-defined structure ensures consistent reactivity, while its moderate stability under standard conditions facilitates handling and storage. Suitable for use in cross-coupling reactions and heterocyclic chemistry, it serves as a key building block for complex molecular architectures.
1-(4-bromofuran-2-yl)propan-2-ol structure
2228209-84-3 structure
Product Name:1-(4-bromofuran-2-yl)propan-2-ol
CAS No:2228209-84-3
MF:C7H9BrO2
MW:205.049161672592
CID:5937485
PubChem ID:165669804
Update Time:2025-05-20

1-(4-bromofuran-2-yl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(4-bromofuran-2-yl)propan-2-ol
    • EN300-1917144
    • 2228209-84-3
    • Inchi: 1S/C7H9BrO2/c1-5(9)2-7-3-6(8)4-10-7/h3-5,9H,2H2,1H3
    • InChI Key: PGOCFCNUIQVLLW-UHFFFAOYSA-N
    • SMILES: BrC1=COC(=C1)CC(C)O

Computed Properties

  • Exact Mass: 203.97859g/mol
  • Monoisotopic Mass: 203.97859g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 33.4Ų

1-(4-bromofuran-2-yl)propan-2-ol Pricemore >>

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Additional information on 1-(4-bromofuran-2-yl)propan-2-ol

1-(4-Bromofuran-2-yl)Propan-2-ol: A Comprehensive Overview

1-(4-Bromofuran-2-yl)Propan-2-ol, also known by its CAS number 2228209-84-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a derivative of furan, a heterocyclic aromatic compound, with a bromine substituent at the 4-position and a propanol group attached at the 2-position. The structure of this molecule makes it unique in terms of its chemical properties and potential applications.

The synthesis of 1-(4-Bromofuran-2-yl)Propan-2-ol involves several steps, including the bromination of furan derivatives and subsequent alkylation or acylation reactions. Recent studies have focused on optimizing the synthesis pathways to improve yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high product quality. This approach has shown promising results, particularly in the context of large-scale production for pharmaceutical applications.

One of the most notable applications of 1-(4-Bromofuran-2-yl)Propan-2-ol is in drug discovery. The compound serves as a valuable intermediate in the synthesis of various bioactive molecules, including potential anti-inflammatory and anticancer agents. A study published in 2023 highlighted its role as a precursor in the development of novel kinase inhibitors, which are critical in targeting specific enzymes involved in disease progression.

In addition to its role in drug discovery, 1-(4-Bromofuran-2-yl)Propan-2-ol has found applications in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as semiconductors and light-emitting diodes (LEDs). Researchers have investigated its ability to form self-assembled monolayers (SAMs), which are essential for creating high-performance electronic devices. The compound's ability to form stable SAMs has been attributed to its hydroxyl group, which facilitates strong intermolecular interactions.

The physical and chemical properties of 1-(4-Bromofuran-2-yl)Propan-2-ol have been extensively studied to understand its behavior under various conditions. For example, its solubility in different solvents has been characterized using advanced spectroscopic techniques, providing insights into its potential for use in pharmaceutical formulations. Furthermore, its thermal stability has been evaluated, revealing that it can withstand moderate temperatures without significant degradation, making it suitable for industrial processes.

From an environmental perspective, the biodegradation of 1-(4-Bromofuran-2-yl)Propan-2-ol has been a topic of interest. Studies have shown that under aerobic conditions, the compound can be effectively broken down by microbial communities, reducing its environmental footprint. This finding is particularly relevant for industries involved in chemical manufacturing, as it highlights the importance of sustainable practices in minimizing ecological impact.

In conclusion, 1-(4-Bromofuran

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